molecular formula C9H4IN B12042088 4-(Iodoethynyl)benzonitrile

4-(Iodoethynyl)benzonitrile

Cat. No.: B12042088
M. Wt: 253.04 g/mol
InChI Key: KNQRZBKHDZOMMF-UHFFFAOYSA-N
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Description

4-(Iodoethynyl)benzonitrile: is an organic compound with the molecular formula C9H4IN and a molecular weight of 253.04 g/mol It is characterized by the presence of an iodoethynyl group attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Iodoethynyl)benzonitrile typically involves the iodination of ethynylbenzonitrile. One common method includes the reaction of ethynylbenzonitrile with iodine in the presence of a suitable catalyst under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive iodine species.

Chemical Reactions Analysis

Types of Reactions: 4-(Iodoethynyl)benzonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Sonogashira coupling, where the iodoethynyl group reacts with terminal alkynes to form conjugated systems.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

    Coupling Reactions: Catalysts such as palladium complexes are used along with bases like triethylamine.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

Major Products Formed: The major products formed depend on the type of reaction and the reagents used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce extended conjugated systems.

Scientific Research Applications

Chemistry: 4-(Iodoethynyl)benzonitrile is used as a building block in organic synthesis. Its ability to undergo coupling reactions makes it valuable for constructing complex organic molecules and materials.

Biology and Medicine:

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and electronic materials, due to its ability to form conjugated systems.

Mechanism of Action

The mechanism of action of 4-(Iodoethynyl)benzonitrile depends on the specific application and the target molecule.

Comparison with Similar Compounds

  • 1-(2-Iodoethynyl)-4-nitrobenzene
  • 4-Fluoro-(2-iodoethynyl)benzene
  • 4-Methoxy-(2-iodoethynyl)benzene

Comparison: 4-(Iodoethynyl)benzonitrile is unique due to the presence of both the iodoethynyl group and the nitrile group. This combination imparts distinct reactivity and binding properties compared to similar compounds. For instance, the nitrile group can participate in additional interactions, such as hydrogen bonding, which can influence the compound’s overall behavior in chemical reactions and applications .

Properties

Molecular Formula

C9H4IN

Molecular Weight

253.04 g/mol

IUPAC Name

4-(2-iodoethynyl)benzonitrile

InChI

InChI=1S/C9H4IN/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4H

InChI Key

KNQRZBKHDZOMMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CI)C#N

Origin of Product

United States

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